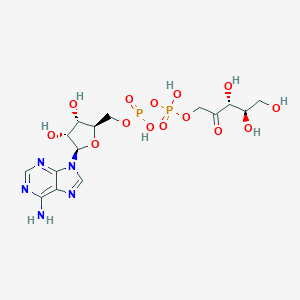

Adenosine diphosphate ribulose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine diphosphate ribulose (ADP-ribulose) is a molecule that plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This molecule is involved in the first step of the Calvin cycle, a series of reactions that converts carbon dioxide into glucose. ADP-ribulose is synthesized in the chloroplasts of plant cells and is essential for the survival of plants.

Mecanismo De Acción

Adenosine diphosphate ribulose plays a crucial role in the first step of the Calvin cycle. In this step, carbon dioxide is fixed into a five-carbon sugar called ribulose 1,5-bisphosphate. This reaction is catalyzed by Rubisco, which binds to both carbon dioxide and ribulose 1,5-bisphosphate to form an unstable intermediate. This intermediate then breaks down into two molecules of 3-phosphoglycerate and one molecule of this compound.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects on plants. It is essential for the survival of plants as it is involved in the first step of the Calvin cycle, which produces glucose, the primary source of energy for plants. This compound also plays a role in regulating the activity of Rubisco, which is important for maintaining the efficiency of photosynthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Adenosine diphosphate ribulose has several advantages for laboratory experiments. It is a well-studied molecule and its synthesis and mechanism of action are well understood. This compound is also readily available and can be easily purified for use in experiments. However, there are also limitations to using this compound in laboratory experiments. It is a complex molecule and its synthesis requires several steps, which can be time-consuming and difficult to perform.

Direcciones Futuras

There are several future directions for research on Adenosine diphosphate ribulose. One area of research is the development of new technologies for improving the efficiency of photosynthesis in plants. Another area of research is the study of the regulation of Rubisco activity, which is important for maintaining the efficiency of photosynthesis. Additionally, the study of this compound could lead to the development of new drugs or treatments for diseases that affect photosynthesis.

Métodos De Síntesis

Adenosine diphosphate ribulose is synthesized in the chloroplasts of plant cells through a complex series of reactions. The first step in the synthesis of this compound is the conversion of ribulose 5-phosphate to 3-phosphoglycerate. This reaction is catalyzed by the enzyme ribulose bisphosphate carboxylase/oxygenase (Rubisco). Rubisco is the most abundant protein in the world and is responsible for fixing carbon dioxide from the atmosphere.

Aplicaciones Científicas De Investigación

Adenosine diphosphate ribulose has been the subject of extensive scientific research due to its important role in photosynthesis. Scientists have studied the mechanism of action of this compound and its biochemical and physiological effects on plants. The study of this compound has led to a better understanding of the process of photosynthesis and has contributed to the development of new technologies for improving crop yields.

Propiedades

Número CAS |

148333-40-8 |

|---|---|

Fórmula molecular |

C15H23N5O14P2 |

Peso molecular |

559.32 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h4-6,8,10-12,15,21-22,24-26H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,8-,10-,11-,12-,15-/m1/s1 |

Clave InChI |

UEWOFAOFTJYWBK-GKILRDIXSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(=O)[C@@H]([C@@H](CO)O)O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

Sinónimos |

adenosine diphosphate ribulose ADP ribulose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)

![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)